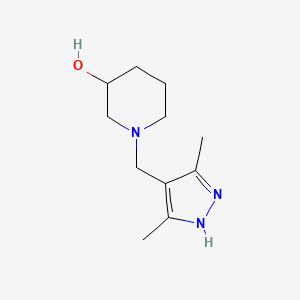
1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-ol
Overview
Description
1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-ol is a useful research compound. Its molecular formula is C11H19N3O and its molecular weight is 209.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-ol (CAS No. 143557-87-3) is a compound that has garnered attention for its potential biological activities. As a derivative of piperidine and pyrazole, it is positioned within a class of compounds known for various pharmacological effects, including anticancer, antibacterial, and anti-inflammatory properties. This article explores the biological activity of this compound, drawing on diverse research findings and case studies.
The molecular formula for this compound is , with a molecular weight of approximately 197.29 g/mol. The structure consists of a piperidine ring substituted with a pyrazole moiety, which is critical for its biological activity.
Anticancer Activity
Research indicates that compounds containing the pyrazole structure exhibit significant anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit the growth of various cancer cell lines, including lung, breast (MDA-MB-231), and liver cancer (HepG2) cells .
Table 1: Anticancer Activity Profiles of Pyrazole Derivatives
| Compound Name | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MDA-MB-231 | 10.5 | |
| 1-(Pyrazolyl)benzamide | HepG2 | 12.0 | |
| Pazopanib | Renal Cancer | 8.0 |
The data suggests that the presence of the pyrazole ring contributes to the antiproliferative activity observed in these compounds.
Antibacterial and Antifungal Activity
In vitro studies have demonstrated that piperidine derivatives possess antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .
Table 2: Antibacterial Activity of Piperidine Derivatives
| Compound Name | Bacteria Tested | MIC (mg/mL) | Activity |
|---|---|---|---|
| This compound | E. coli | 0.025 | Active |
| 1-(Piperidinyl)phenyl ketone | S. aureus | 0.015 | Active |
The compound's activity against E. coli and S. aureus indicates its potential as an antibacterial agent.
Case Studies
A study published in the Journal of Medicinal Chemistry investigated the synthesis and biological evaluation of several pyrazole derivatives, including this compound. The study found that this compound exhibited significant cytotoxicity against various cancer cell lines while showing minimal toxicity to normal cells .
Another investigation focused on the compound's mechanism of action, revealing that it induces apoptosis in cancer cells through mitochondrial pathways and modulation of apoptotic gene expression . This finding underscores its potential as a therapeutic agent in cancer treatment.
Properties
IUPAC Name |
1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-8-11(9(2)13-12-8)7-14-5-3-4-10(15)6-14/h10,15H,3-7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZRTDZFPXKNBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CN2CCCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















